![molecular formula C15H23N5 B5428222 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)
4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that has a unique structure and exhibits interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as DNA topoisomerases and dihydrofolate reductase. It may also work by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to exhibit anticancer activity against various cancer cell lines, including breast and lung cancer cells. Additionally, it has been found to be a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is its unique spirocyclic structure, which makes it a potential drug candidate. It also exhibits various biochemical and physiological effects, making it a versatile compound for research. However, the synthesis of the compound can be challenging, and the yield is moderate. Additionally, the purification of the compound can be difficult due to its polar nature.
Orientations Futures
There are many potential future directions for the research of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use as a fluorescent probe for biological imaging. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile involves the reaction of 2-amino-1,3-diazacycloheptane with malononitrile in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the spirocyclic compound. The yield of the reaction is moderate, and the purification of the compound can be challenging due to its polar nature.
Applications De Recherche Scientifique
4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for biological imaging. Additionally, it has been found to be a potent inhibitor of certain enzymes, making it a potential drug candidate.
Propriétés
IUPAC Name |
4-amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c16-11-12-13(17)18-14(20-9-5-2-6-10-20)19-15(12)7-3-1-4-8-15/h1-10,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCVTIYEBTUQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(NC(=N2)N3CCCCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

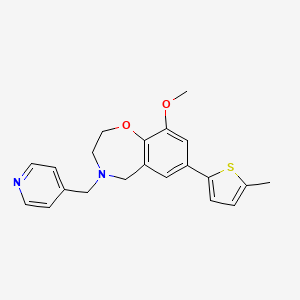
![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B5428157.png)
![2-(dimethylamino)ethyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5428159.png)
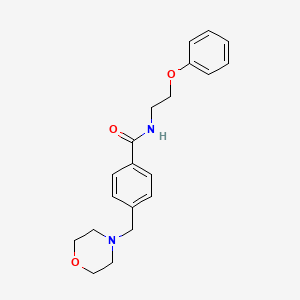
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)
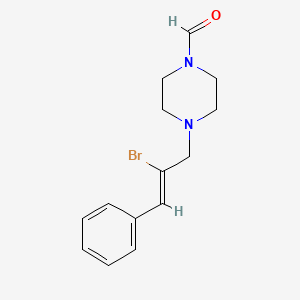
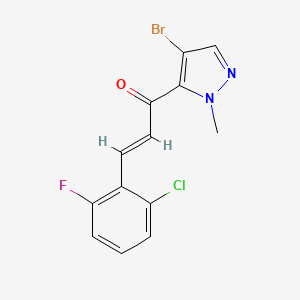

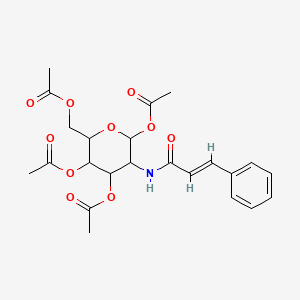
![4-methoxy-N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5428219.png)
![1-allyl-4-[2-(3,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5428229.png)
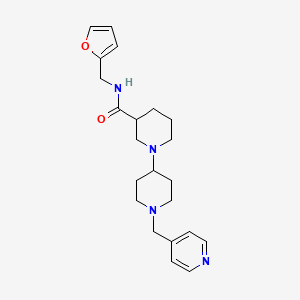
![1-[2-(4-methylphenyl)vinyl]-9H-beta-carboline](/img/structure/B5428238.png)